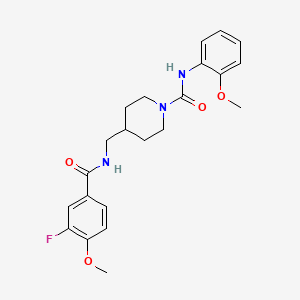

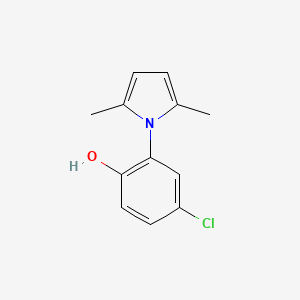

![molecular formula C8H12N4O3S B2552322 ethyl 2-{[3-(acetylamino)-1H-1,2,4-triazol-5-yl]sulfanyl}acetate CAS No. 866010-98-2](/img/structure/B2552322.png)

ethyl 2-{[3-(acetylamino)-1H-1,2,4-triazol-5-yl]sulfanyl}acetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound ethyl 2-{[3-(acetylamino)-1H-1,2,4-triazol-5-yl]sulfanyl}acetate is not directly mentioned in the provided papers. However, the papers do discuss related compounds with potential pharmacological properties. For instance, a compound with a similar structure, ethyl 2-[1H-benzimidazol-2-yl)sulfinylmethyl]-4-dimethylamino-5-pyrimidinecarboxylate, has been synthesized and shown to possess antiulcer properties by acting as a H+/K(+)-ATPase inhibitor and providing mucosal protection against gastric lesions in rats .

Synthesis Analysis

The synthesis of related compounds involves complex organic reactions that yield products with potential pharmacological activities. The specific synthesis process for the compound is not detailed in the provided papers. However, the synthesis of a related compound, which is a H+/K(+)-ATPase inhibitor, has been successfully carried out and evaluated for its antiulcer properties .

Molecular Structure Analysis

While the molecular structure of this compound is not analyzed in the provided papers, related compounds have been characterized. For example, ethyl 3,5-di(acetylamino)-2,4,6-triiodobenzoate has been studied, and its polymorphic forms have been characterized using single crystal X-ray diffraction studies . This suggests that similar analytical techniques could be applied to the compound to determine its molecular structure.

Chemical Reactions Analysis

The provided papers do not detail the chemical reactions specifically for this compound. However, the synthesis and characterization of related compounds imply that they undergo various chemical reactions to achieve the desired pharmacological effects, such as inhibition of H+/K(+)-ATPase for antiulcer activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound are not discussed in the provided papers. Nonetheless, related compounds have been prepared and characterized, with their properties depending on experimental conditions, such as particle size, morphology, and crystallinity . These properties are crucial for the pharmacological efficacy and stability of the compounds.

Wissenschaftliche Forschungsanwendungen

Antioxidant Properties : A study conducted by Šermukšnytė et al. (2022) demonstrated the synthesis of a compound structurally related to ethyl 2-{[3-(acetylamino)-1H-1,2,4-triazol-5-yl]sulfanyl}acetate. This compound exhibited significant antioxidant ability, surpassing the control substance butylated hydroxytoluene in a Ferric reducing antioxidant power assay (Šermukšnytė et al., 2022).

Pharmacological Properties : A compound similar to the one was synthesized by Maliszewska-Guz et al. (2005) and was found to affect the central nervous system (CNS) in mice. This points to potential CNS-related pharmacological applications of related triazole compounds (Maliszewska-Guz et al., 2005).

Synthesis and Molecular Structure : The study of Karczmarzyk et al. (2012) focused on the synthesis and analysis of the molecular structure of a related compound. They provided insights into the crystal structure, which can be crucial for understanding the chemical behavior and potential applications of these compounds (Karczmarzyk et al., 2012).

Antimicrobial Activities : A study by Demirbas et al. (2004) explored the synthesis of compounds containing the 5-oxo-[1,2,4]triazole ring and their antimicrobial activities. This suggests that derivatives of this compound could have applications in developing antimicrobial agents (Demirbas et al., 2004).

Anticancer Properties : Research by Han et al. (2018) on naproxen derivatives, including triazole compounds, showed potential anticancer activities. These findings highlight the relevance of triazole derivatives in cancer research and therapy (Han et al., 2018).

Chemical Synthesis and Reactions : The work by Raja et al. (2006) detailed the multi-component synthesis of tetrahydro-1H-pyrido[3,4-b][1,4]thiazin-2(3H)-ones. This demonstrates the complex chemical reactions and synthesis processes that can involve compounds related to this compound (Raja et al., 2006).

Wirkmechanismus

Safety and Hazards

Eigenschaften

IUPAC Name |

ethyl 2-[(5-acetamido-1H-1,2,4-triazol-3-yl)sulfanyl]acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N4O3S/c1-3-15-6(14)4-16-8-10-7(11-12-8)9-5(2)13/h3-4H2,1-2H3,(H2,9,10,11,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOKWNFQWXPNMPK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CSC1=NNC(=N1)NC(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

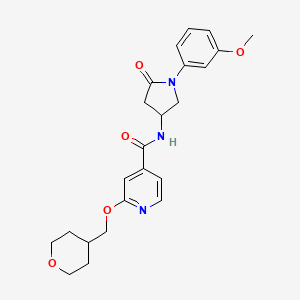

![N-(2,2-Dimethylpropyl)-N-methyl-4-[(prop-2-enoylamino)methyl]benzamide](/img/structure/B2552242.png)

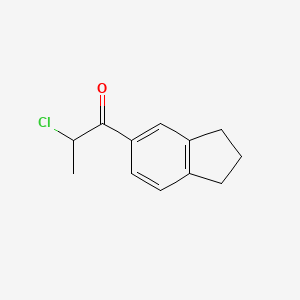

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-phenyl-N-(1-phenylethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2552246.png)

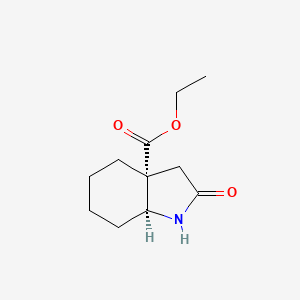

![3-(2,5-dimethylbenzyl)-1-methyl-9-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2552249.png)

![5-(Bromomethyl)-2-fluorospiro[2.3]hexane](/img/structure/B2552251.png)

![N-(2-(4-(2-phenoxypropanoyl)piperazin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide hydrochloride](/img/structure/B2552253.png)

![4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2552255.png)

![(3Z)-3-[[1-(4-bromophenyl)pyrrol-3-yl]methylidene]-1H-indol-2-one](/img/structure/B2552260.png)